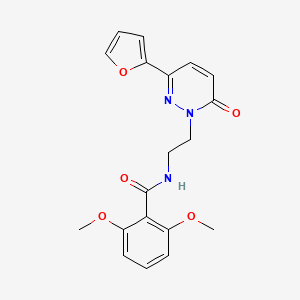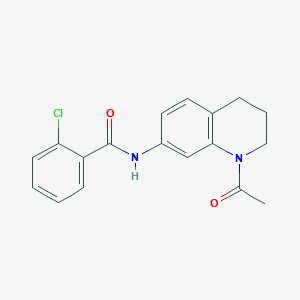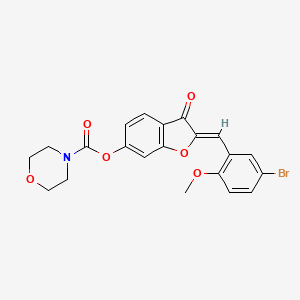![molecular formula C11H15N3O3 B2471735 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide CAS No. 697770-37-9](/img/structure/B2471735.png)
2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antidepressant and Antianxiety Activities
2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide and its derivatives have been investigated for their potential antidepressant and antianxiety activities. Kumar et al. (2017) synthesized a series of related compounds and tested their effectiveness in alleviating symptoms of depression and anxiety in animal models, showing promising results (Kumar et al., 2017).
Antibacterial Activity
Research by Anshul Kumar et al. (2021) demonstrated that derivatives of this compound, such as Terazosin hydrochloride, exhibit notable antibacterial activity. These compounds were effective against a range of bacteria, including E. coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Anshul Kumar et al., 2021).
Anticonvulsant Properties
Shakya et al. (2016) explored the use of benzofuran-acetamide scaffold derivatives, including this compound, for their anticonvulsant properties. They found that some of these compounds showed comparable anticonvulsant potency to existing drugs like phenytoin, suggesting their potential utility in treating seizures (Shakya et al., 2016).
Memory Enhancement
A study by Li Ming-zhu (2008) on the effects of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a related compound, indicated its potential for improving memory abilities in mice, suggesting possible cognitive benefits of related acetamide derivatives (Li Ming-zhu, 2008).
Crystal Structure Analysis
The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, a compound related to this compound, has been studied to understand its molecular interactions and properties. This research can provide insights into the structural aspects that influence the pharmacological activities of these compounds (Subhadramma et al., 2015).
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
Shibuya et al. (2018) identified a compound with a similar structure as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This suggests that this compound derivatives might have therapeutic potential in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical Pathways
Acetylcholinesterase inhibitors generally impact thecholinergic pathway . By inhibiting acetylcholinesterase, these compounds increase the availability of acetylcholine, enhancing neurotransmission in cholinergic neurons.
Result of Action
Acetylcholinesterase inhibitors, like the related compounds, can enhance cholinergic neurotransmission, which may improve cognitive function .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c12-10(15)8-13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALJTYSCWNFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)

![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)
![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)
![Ethyl ({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2471661.png)
![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)




![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)
![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)
